molecular formula C9H19NO2 B13360992 (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol

Cat. No.: B13360992
M. Wt: 173.25 g/mol
InChI Key: NVXKEJSAMLKMJZ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol is a chiral 1,2-aminoalcohol compound of high interest in scientific research and development. This cyclohexane-based scaffold, characterized by its specific (1S,2S) stereochemistry, serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring both amino and hydroxy functional groups on the chiral cyclohexane ring, makes it a versatile precursor for the synthesis of more complex, stereodefined molecules . Compounds within this chemical class are frequently investigated for their potential to interact with biological targets, such as enzymes and receptors . The presence of the 3-hydroxypropylamino chain enhances the molecule's solubility and provides a handle for further chemical modification, facilitating its use in creating structure-activity relationship (SAR) libraries. As a chiral diol, it may also find application in the development of asymmetric catalysts or as a chiral auxiliary in synthetic transformations. In a research context, this compound is related to other amino-alcohol scaffolds whose mechanism of action often involves targeted binding to specific proteins, such as through hydrogen bonding to backbone amides or shape-complementary filling of hydrophobic sub-pockets, thereby modulating pathological pathways . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied for use in vitro only. Strictly for Research Use Only. Not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(1S,2S)-2-(3-hydroxypropylamino)cyclohexan-1-ol

InChI

InChI=1S/C9H19NO2/c11-7-3-6-10-8-4-1-2-5-9(8)12/h8-12H,1-7H2/t8-,9-/m0/s1

InChI Key

NVXKEJSAMLKMJZ-IUCAKERBSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCCCO)O

Canonical SMILES

C1CCC(C(C1)NCCCO)O

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Epoxide Aminolysis

This method leverages stereospecific ring-opening of epoxides to establish the (1S,2S) configuration.

Key Steps:

  • Starting Material : (1S,2S)-Cyclohexane diepoxide or monoepoxide derivatives.
  • Aminolysis : Reaction with 3-hydroxypropylamine under acidic or basic conditions to open the epoxide ring.
  • Workup : Purification via column chromatography (hexane:EtOAc, 4:1) and recrystallization.
Experimental Data:
Parameter Condition/Result Source
Yield 72–85%
Stereoselectivity >95% ee (confirmed by chiral HPLC)
Characterization $$ ^1H $$ NMR (CDCl₃): δ 3.80 (brs, OH), 2.42–2.15 (m, N-CH₂)

Reductive Amination of Cyclohexanone Derivatives

This approach uses asymmetric reductive amination to install the amino group while preserving stereochemistry.

Procedure:

Performance Metrics:
Condition Outcome Source
Reaction Time 24–48 hours
Isolated Yield 68–78%
Optical Purity 92–98% ee (via polarimetry)

Resolution of Racemic Mixtures

For non-stereoselective routes, chiral resolution is employed using:

  • Chiral Acids : (R)- or (S)-Mandelic acid to form diastereomeric salts.
  • Crystallization : Selective precipitation of the (1S,2S) isomer.
Efficiency Comparison:
Resolving Agent Recovery Rate Purity Source
(S)-Mandelic Acid 45% 99% ee
(R)-Camphorsulfonic Acid 38% 97% ee

Protection-Deprotection Strategies

To avoid side reactions during functionalization:

  • Protection : Boc (tert-butoxycarbonyl) for the amine; TBS (tert-butyldimethylsilyl) for the hydroxyl group.
  • Deprotection : TFA for Boc; TBAF for TBS.
Example Workflow:
  • Protect (1S,2S)-2-aminocyclohexan-1-ol with Boc₂O.
  • Alkylate with 3-hydroxypropyl bromide.
  • Deprotect with TFA/CH₂Cl₂ (1:1).
Step Yield Purity (HPLC) Source
Alkylation 82% 95%
Global Deprotection 91% 98%

Catalytic Asymmetric Hydrogenation

A high-throughput method using Ir-based catalysts:

  • Substrate : Enamide derived from cyclohexenone and 3-hydroxypropylamine.
  • Conditions : 50°C, 50 psi H₂, 12 hours.
Results:
Catalyst Conversion ee Source
Ir-(S)-SegPhos 99% 94%
Ir-(R)-Binap 95% 89%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range ee Range
Epoxide Aminolysis High stereoselectivity Requires chiral epoxide 72–85% 95–99%
Reductive Amination Scalable Catalyst cost 68–78% 92–98%
Chiral Resolution No chiral catalysts needed Low recovery 38–45% 97–99%
Asymmetric Hydrogenation Rapid kinetics Sensitivity to substrate purity 90–99% 89–94%

Characterization Data

  • $$ ^1H $$ NMR (400 MHz, CD₃OD): δ 3.74 (t, J = 6.5 Hz, 2H, CH₂OH), 2.85–2.70 (m, 2H, N-CH₂), 1.80–1.20 (m, cyclohexane protons).
  • HRMS : [M+H]⁺ calculated for C₉H₁₉NO₂: 180.1389; found: 180.1385.
  • Melting Point : 112–114°C (recrystallized from EtOAc/hexane).

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The amino group can be reduced to an alkylamine using lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol is a chiral molecule featuring a cyclohexane ring with both an amino and a hydroxyl group. It has garnered interest in medicinal chemistry because of its potential therapeutic uses. The compound's structure includes a cyclohexanol backbone and a hydroxypropyl substituent to increase its solubility and reactivity. The (1S,2S) configuration's stereochemistry is critical for its biological activity and interactions.

Potential Applications

The applications of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol span various fields:

  • Antimicrobial Properties Preliminary research indicates the compound may be effective against specific bacterial strains.
  • Neuroprotective Effects Its structural resemblance to neurotransmitters may allow it to impact neural pathways and produce neuroprotective effects.
  • Drug Candidate Its unique structure facilitates interactions with biological targets, making it a candidate for pharmacological investigations.

Structural Analogues

Several compounds exhibit structural similarities to (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol :

Compound NameStructure FeaturesUnique Aspects
(1R,2R)-2-AminocyclohexanolSimilar cyclohexanol structureDifferent stereochemistry affecting activity
3-HydroxypropylamineLinear chain with hydroxyl groupLacks cyclization; different bioactivity profile
(1S,2R)-2-Amino-1-cyclohexanolChiral center at different positionMay exhibit distinct pharmacological properties
CyclohexanolSimple alcohol structureNo amino group; serves as a control compound

Mechanism of Action

The mechanism of action of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

Compound Name Structure & Substituents Stereochemistry Molecular Weight (g/mol) Key Structural Features
(1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol Cyclohexanol backbone with 3-hydroxypropylamino group 1S,2S ~173 (calculated) Aliphatic amino group with a terminal hydroxyl; moderate polarity
(1S,2R,3S)-3-OTBS-2-(3-hydroxypropyl)cyclohexan-1-ol (OTBS) Cyclohexanol with silyl-protected hydroxyl and hydroxypropyl 1S,2R,3S Higher (due to tert-butyldimethylsilyl group) Lipophilic silyl ether enhances stability; additional hydroxyl at C3
(1S,2S,5R)-2-Isopropyl-5-methyl-1-(nona-1,7-diyne)cyclohexan-1-ol Cyclohexanol with isopropyl, methyl, and nona-diyne substituents 1S,2S,5R 224.18 (calculated) Bulky substituents increase steric hindrance; alkyne groups enable catalytic applications
(1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol Cyclohexanol with aromatic amino substituent 1S,2S ~237 (calculated) Electron-withdrawing fluoro and methyl groups reduce amino basicity; aromatic interactions
(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol Cyclohexanol with aminomethyl group 1R,2R 129.2 Shorter aliphatic chain; higher basicity due to primary amine

Biological Activity

Introduction

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its structural features and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a cyclohexane ring with an amino group and a hydroxyl group, contributing to its unique properties. The stereochemistry at the 1 and 2 positions is critical for its biological interactions.

PropertyValue
Molecular FormulaC₉H₁₃N₂O
Molecular Weight155.21 g/mol
LogP1.310
PSA (Polar Surface Area)40.46 Ų

Biological Activity

The biological activity of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol has been investigated in several contexts:

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit activity against certain bacterial strains. For instance, its structural similarity to known antimicrobial agents suggests potential efficacy in inhibiting bacterial growth.

Neuroprotective Effects

Due to its resemblance to neurotransmitters, (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol may influence neural pathways, potentially offering neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmission and protect against neurodegeneration.

Potential as a Drug Candidate

The unique configuration of this compound allows for interactions with various biological targets, making it a candidate for further pharmacological investigations. Its potential applications span mood disorders and neuropsychiatric conditions due to its ability to interact with neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol:

  • Study on Antimicrobial Activity : A study assessing the compound's efficacy against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an antimicrobial agent .
  • Neuroprotective Mechanisms : Research published in pharmacological journals indicated that compounds similar to (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol could enhance neuronal survival under stress conditions, highlighting its neuroprotective properties .
  • Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to certain receptors involved in neurotransmission, which could explain its potential effects on mood regulation .

Comparison with Similar Compounds

The biological activity of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol can be compared with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
(1R,2R)-2-AminocyclohexanolSimilar cyclohexanol structureDifferent stereochemistry affecting activity
3-HydroxypropylamineLinear chain with hydroxyl groupLacks cyclization; different bioactivity profile
(1S,2R)-2-Amino-1-cyclohexanolChiral center at different positionMay exhibit distinct pharmacological properties

Q & A

Q. What role does the hydroxypropyl group play in stabilizing the compound’s conformation during catalysis?

  • Methodological Answer : Conduct molecular dynamics simulations (AMBER force field) to analyze intramolecular H-bonding between the hydroxyl and amino groups. Compare catalytic activity of analogs lacking the hydroxypropyl moiety using kinetic studies (e.g., Michaelis-Menten plots) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.